Sub-Nanomolar Anti-Proliferative Potency Across Eight Human Cancer Cell Lines Versus Three Classic MIAs
In a direct head-to-head SRB assay (72 h treatment), WX-132-18B exhibited IC₅₀ values ranging from 0.45 to 0.99 nM across eight human cell lines (HepG2, HeLa, A549, H460, BGC-823, MX-1, MX-1/T, HUVEC), whereas the three classic MIAs showed markedly higher IC₅₀ values: taxol (3.04–689.76 nM), colchicine (12.24–260.48 nM), and vincristine (4.87–302.77 nM) [1]. The potency advantage of WX-132-18B over the most potent comparator varied by cell line, with the largest margin observed in the taxol-resistant MX-1/T line (~821-fold vs. taxol) and the smallest margin in A549 cells (~4.9-fold vs. taxol) [1].
| Evidence Dimension | Anti-proliferative IC₅₀ (nM) across 8 human cancer and endothelial cell lines |
|---|---|
| Target Compound Data | WX-132-18B IC₅₀ range: 0.45–0.99 nM (n=3 per line, 72 h SRB assay) |
| Comparator Or Baseline | Taxol IC₅₀: 3.04–689.76 nM; Colchicine IC₅₀: 12.24–260.48 nM; Vincristine IC₅₀: 4.87–302.77 nM |
| Quantified Difference | WX-132-18B is 4.9- to 821-fold more potent than the three classic MIAs depending on cell line; most pronounced against MX-1/T (821-fold vs. taxol, 310-fold vs. colchicine, 360-fold vs. vincristine) |
| Conditions | SRB assay; HepG2, HeLa, A549, H460, BGC-823, MX-1, MX-1/T, HUVEC cells; 72 h treatment; mean±SD, n=3 |
Why This Matters
This broad sub-nanomolar potency across histologically diverse cancer types, confirmed head-to-head with three clinical standard-of-care MIAs in the same study, supports procurement for projects requiring high-activity tool compounds active at low concentrations.
- [1] Guan F, Ding R, Zhang Q, Chen W, Li F, Long L, Li W, Li L, Yang D, Xie L, Yuan S, Wang L. WX-132-18B, a novel microtubule inhibitor, exhibits promising anti-tumor effects. Oncotarget. 2017 May 9;8(42):71782-71796. doi: 10.18632/oncotarget.17710. PMID: 29069746. Table 1. View Source
